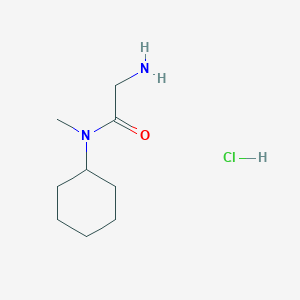

2-Amino-N-cyclohexyl-N-methylacetamide hydrochloride

Description

Historical Background and Discovery

The compound’s development is closely tied to advancements in amide synthesis and medicinal chemistry. Early patents from the late 1990s and early 2000s, such as CN1221525C and CN1760175A, describe methodologies for synthesizing structurally related compounds, including intermediates for gabapentin (an anticonvulsant drug). These methods involved nitromethane reactions, hydrogenation, and amination steps, laying the groundwork for later adaptations to produce this compound.

Significance in Organic Chemistry Research

As a secondary amide, this compound exemplifies the versatility of amides in organic synthesis. Its structure facilitates participation in nucleophilic acyl substitutions, cyclohexyl ring functionalization, and salt formation, making it valuable for constructing complex molecules. The hydrochloride salt form ensures stability under ambient conditions, critical for industrial applications.

Position in Amide Chemistry

Secondary amides, such as this compound, are distinguished by two alkyl or aryl groups attached to the nitrogen atom. In contrast to primary amides (e.g., benzamide), secondary amides exhibit reduced electrophilicity at the carbonyl carbon, altering reactivity in condensation and substitution reactions. The cyclohexyl group further introduces steric and electronic effects, influencing solubility and reaction pathways.

Research Objectives and Scope

Current research focuses on optimizing synthesis efficiency, exploring reactivity patterns, and investigating potential biological activity. Key objectives include:

- Synthetic Optimization : Minimizing steps and maximizing yield in multi-step reactions.

- Reactivity Studies : Exploring interactions with electrophiles or nucleophiles at the amide nitrogen and acetamide carbonyl.

- Biological Evaluation : Assessing interactions with therapeutic targets, though limited data currently exist.

Properties

IUPAC Name |

2-amino-N-cyclohexyl-N-methylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O.ClH/c1-11(9(12)7-10)8-5-3-2-4-6-8;/h8H,2-7,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNWNSDOQECMYSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220036-32-7 | |

| Record name | 2-amino-N-cyclohexyl-N-methylacetamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-cyclohexyl-N-methylacetamide hydrochloride generally follows a two-step process:

Step 1: Formation of N-cyclohexyl-N-methylacetamide Intermediate

- React cyclohexylmethylamine with methyl chloroacetate in the presence of a base such as triethylamine.

- This nucleophilic acyl substitution forms the amide bond, yielding N-cyclohexyl-N-methylacetamide.

- Reaction parameters:

- Temperature: Typically maintained under reflux conditions (around 60–80°C).

- Solvent: Polar aprotic solvents like acetonitrile or dimethylformamide (DMF) enhance reaction efficiency.

- Stoichiometry: Controlled molar ratios (amine to chloroacetate) to minimize side products.

Step 2: Formation of Hydrochloride Salt

- The intermediate amide is treated with hydrochloric acid to form the hydrochloride salt.

- This protonation increases solubility and stability.

- Reaction conditions:

- Acid concentration and reaction time are optimized to avoid over-acidification.

- Temperature control during salt formation is critical to prevent decomposition.

This two-step synthesis is summarized in the table below:

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | Cyclohexylmethylamine + methyl chloroacetate + base (triethylamine) | Reflux, 60–80°C, polar aprotic solvent | N-cyclohexyl-N-methylacetamide |

| 2 | N-cyclohexyl-N-methylacetamide + HCl | Controlled acid addition, room temperature | This compound |

Industrial Production Methods

In industrial settings, the above synthetic route is scaled up with process optimizations:

- Continuous flow reactors are employed to enhance reaction control and throughput.

- Reaction parameters such as temperature, solvent polarity, and reagent ratios are tightly controlled to maximize yield and purity.

- Advanced purification techniques, including recrystallization from ethanol/water mixtures or column chromatography (silica gel with dichloromethane/methanol 9:1), are used to remove impurities and byproducts.

- Monitoring methods like thin-layer chromatography (TLC) and in-situ infrared spectroscopy (IR) are utilized to track reaction progress and optimize reaction times dynamically.

Purification and Characterization

Purification methods are critical for achieving high purity (>95%) essential for research and pharmaceutical applications:

- Recrystallization: Ethanol/water (3:1 v/v) mixtures are commonly used.

- Chromatography: Silica gel columns with appropriate eluents help remove over-acylated derivatives and unreacted amines.

Characterization techniques to confirm structure and purity include:

| Technique | Purpose | Key Observations |

|---|---|---|

| ¹H/¹³C Nuclear Magnetic Resonance (NMR) | Structural confirmation of cyclohexyl and methyl groups | Cyclohexyl protons δ 1.0–2.0 ppm; methyl groups δ 1.2–1.5 ppm; amide carbonyl δ ~170 ppm |

| Fourier-Transform Infrared Spectroscopy (FT-IR) | Identification of functional groups | Amide C=O stretch at ~1650 cm⁻¹; ammonium HCl stretch at 2500–3000 cm⁻¹ |

| Mass Spectrometry (ESI-MS) | Molecular weight verification | [M+H]⁺ ion at m/z 219.2 |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Purity >95% |

Reaction Mechanisms and Influencing Factors

- Amide bond formation proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of methyl chloroacetate.

- The presence of the bulky cyclohexyl group reduces nucleophilicity, slowing reaction rates compared to simpler amines.

- Protonation by hydrochloric acid stabilizes the amine as the hydrochloride salt, improving solubility and storage stability.

- Steric hindrance from the cyclohexyl moiety enhances resistance to enzymatic degradation, a beneficial property for biological studies.

Optimization Strategies

To enhance yield and purity:

- Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate amide bond formation.

- Maintain precise control over temperature and solvent polarity.

- Employ in-situ monitoring (TLC, IR) to determine optimal reaction times.

- Purify using recrystallization or chromatography to remove impurities and byproducts.

Summary Table of Preparation Methods

| Aspect | Details |

|---|---|

| Starting Materials | Cyclohexylmethylamine, methyl chloroacetate, triethylamine, hydrochloric acid |

| Key Reaction Types | Nucleophilic acyl substitution, salt formation |

| Reaction Conditions | Reflux 60–80°C, polar aprotic solvents (acetonitrile, DMF), controlled acid addition |

| Purification Techniques | Recrystallization (ethanol/water), silica gel chromatography |

| Characterization Methods | ¹H/¹³C NMR, FT-IR, ESI-MS, HPLC |

| Industrial Scale Adaptations | Use of continuous flow reactors, advanced purification, in-situ reaction monitoring |

| Challenges | Managing steric hindrance, minimizing byproducts, controlling acidification |

Research Findings and Notes

- The synthetic route avoids harsh conditions, making it amenable to scale-up.

- The hydrochloride salt form is preferred for its enhanced solubility and stability.

- Careful control of stoichiometry and temperature prevents formation of over-acylated or unreacted impurities.

- The bulky cyclohexyl group influences reaction kinetics and product stability, which can be quantified by computational methods such as density functional theory (DFT).

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-cyclohexyl-N-methylacetamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are often conducted in polar solvents.

Major Products Formed

Oxidation: Formation of corresponding amides or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

Structural Characteristics

2-ACNMA HCl has the molecular formula C₉H₁₈N₂O·HCl and a molecular weight of approximately 206.72 g/mol. The compound features an amide bond and a cyclohexyl group, which may contribute to its biological activity and utility in organic synthesis. Its white crystalline form is soluble in water, making it suitable for various experimental applications.

Medicinal Chemistry

The structural features of 2-ACNMA HCl suggest potential applications in drug development. Compounds with similar amide linkages have been explored for their pharmacological properties, including:

- Antidepressant Activity : Analogous compounds have shown promise in treating depression by modulating neurotransmitter levels.

- Anti-inflammatory Properties : The cyclohexyl group may enhance the lipophilicity of the molecule, potentially leading to improved anti-inflammatory effects.

Materials Science

The unique properties of 2-ACNMA HCl make it a candidate for materials science applications:

- Polymer Synthesis : Its amide functionality could serve as a monomer in the synthesis of polymers with tailored properties.

- Nanomaterials : The compound could be utilized in the development of nanostructured materials for electronic or biomedical applications.

Mechanism of Action

The mechanism of action of 2-Amino-N-cyclohexyl-N-methylacetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Differences

The following table summarizes key structural and molecular differences between the target compound and its analogs:

*Assumed formula based on compound name.

Key Observations:

- N-Substituent Effects: Replacing the methyl group with ethyl (e.g., vs.

- Backbone Modifications : The propanamide analog () introduces steric bulk, which may reduce reactivity in nucleophilic substitutions compared to acetamide derivatives.

- Functional Group Variations: The hydroxyl group in increases polarity, improving aqueous solubility, while the aminomethyl group in enhances hydrogen-bonding capacity.

Physicochemical and Reactivity Comparisons

Solubility:

- The hydroxylated analog () is expected to exhibit higher solubility in polar solvents (e.g., water or methanol) due to its -OH group.

- Ethyl-substituted derivatives () are more lipophilic, favoring organic solvents like dichloromethane.

Reactivity:

- Primary vs. Secondary Amines: The primary amino group in the target compound () is more nucleophilic than the secondary methylamino group in , making it more reactive in acylations or alkylations.

- Chloroacetamide Backbone: Similar to compounds in , the chloroacetamide moiety facilitates nucleophilic substitutions, but the amino group in the target compound may prioritize different reaction pathways compared to chloro derivatives.

Q & A

Q. What are the standard synthetic routes for preparing 2-Amino-N-cyclohexyl-N-methylacetamide hydrochloride?

The synthesis typically involves a two-step process:

- Step 1 : Reacting cyclohexylmethylamine with methyl chloroacetate in the presence of a base (e.g., triethylamine) to form the intermediate N-cyclohexyl-N-methylacetamide.

- Step 2 : Treating the intermediate with hydrochloric acid to yield the hydrochloride salt. Reaction conditions (temperature, solvent polarity, and stoichiometry) must be tightly controlled to minimize byproducts like unreacted amines or over-acylated derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm the presence of cyclohexyl protons (δ 1.0–2.0 ppm), methyl groups (δ 1.2–1.5 ppm), and amide carbonyl (δ ~170 ppm).

- FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~2500–3000 cm⁻¹ (ammonium HCl stretch).

- Mass Spectrometry (ESI-MS) : To verify molecular weight (e.g., [M+H]⁺ ion at m/z 219.2) .

Q. What are the solubility and stability profiles of this compound?

- Solubility : Highly soluble in polar solvents (water, methanol) due to the hydrochloride salt; poorly soluble in non-polar solvents (hexane).

- Stability : Hygroscopic; store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the amide bond. Avoid prolonged exposure to light .

Advanced Research Questions

Q. How can synthesis be optimized to enhance yield and purity?

- Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to remove impurities.

- Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate amide bond formation.

- Reaction Monitoring : Employ TLC or in-situ IR to track intermediate formation and adjust reaction times dynamically .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies may arise from:

- Purity Variations : Validate compound purity (>95% by HPLC) before biological assays.

- Assay Conditions : Standardize protocols (e.g., buffer pH, cell lines) to ensure reproducibility.

- Structural Analogs : Compare activity with related compounds (e.g., N-cyclohexylacetamide derivatives) to isolate structure-activity relationships .

Q. What reaction mechanisms dominate its synthesis and functionalization?

- Amide Formation : Nucleophilic acyl substitution between the amine and chloroacetate, facilitated by deprotonation (base) .

- Salt Formation : Protonation of the amine by HCl, stabilizing the compound for storage and enhancing solubility .

- Derivatization : The secondary amine can undergo alkylation or acylation for further functionalization .

Q. How does steric hindrance from the cyclohexyl group influence reactivity?

The bulky cyclohexyl moiety:

- Reduces Nucleophilicity : Slows amide bond formation compared to linear alkylamines.

- Enhances Stability : Protects the amide bond from enzymatic degradation in biological studies. Computational modeling (DFT) can quantify steric effects on reaction kinetics .

Methodological Guidance

Q. What safety protocols are essential for handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (vermiculite) .

Q. How to design assays for evaluating its enzyme inhibition potential?

- Enzyme Selection : Target enzymes with accessible active sites (e.g., serine proteases) due to steric constraints.

- Kinetic Assays : Use fluorogenic substrates (e.g., AMC-linked peptides) to measure IC₅₀ values.

- Controls : Include positive (e.g., leupeptin) and negative (DMSO vehicle) controls .

Q. What analytical methods validate batch-to-batch consistency?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.